Fluvoxamine maleate is derived from fluvoxamine, which was first synthesized in the 1970s. The compound is classified as an antidepressant and anxiolytic medication. Its mechanism of action involves the inhibition of serotonin reuptake at the synaptic cleft, leading to increased serotonin availability for receptor binding.
The synthesis of fluvoxamine maleate typically involves several steps, including the preparation of intermediates followed by the formation of the final product. One common method includes:
Fluvoxamine maleate undergoes various chemical reactions during its synthesis and degradation:
The mechanism of action for fluvoxamine maleate involves:
Fluvoxamine maleate exhibits several notable physical and chemical properties:
Fluvoxamine maleate is primarily used in clinical settings for:
Fluvoxamine exhibits high-affinity binding (Ki ≈ 15–36 nM) to sigma-1 receptors (S1Rs), localizing predominantly to endoplasmic reticulum (ER) membranes. This interaction stabilizes the S1R-chaperone protein complex, modulating calcium flux from ER stores and inhibiting inositol-requiring enzyme 1α (IRE1)-driven inflammatory cascades [1] [5] [6]. S1R activation by fluvoxamine suppresses nuclear factor kappa B (NF-κB) translocation, reducing pro-inflammatory cytokine production (e.g., IL-6, TNF-α) by >40% in macrophage models [5] [10].
Conformational changes induced by fluvoxamine enhance S1R binding to immunoglobulin-binding protein (BiP), dissociating the receptor to regulate ion channels and mitochondrial function. This mechanism mitigates oxidative stress and neuronal apoptosis in preclinical models [6] [8]. In trabecular meshwork cells, fluvoxamine (10 µM) significantly attenuated platelet-derived growth factor (PDGF)-induced fibrosis by downregulating α-smooth muscle actin (α-SMA) and F-actin polymerization via S1R-dependent pathways [6].
Table 1: Sigma-1 Receptor Binding Affinities of Selected SSRIs
Compound | Ki (nM) for S1R | Relative Potency vs. Fluvoxamine |
---|---|---|
Fluvoxamine | 15–36 | 1.0 (Reference) |
Sertraline | 25–57 | 0.5–0.7 |
Fluoxetine | 120–240 | 0.1–0.3 |
Paroxetine | >1,000 | <0.05 |
Data derived from competitive radioligand assays [1] [5] [9]
Anti-inflammatory effects are further mediated through allosteric modulation of ER-mitochondrial signaling complexes. Fluvoxamine-activated S1Rs enhance mitochondrial resilience to stress, increasing ATP production by 30% and reducing reactive oxygen species generation in neuronal cultures [6] [10].
Fluvoxamine potently inhibits serotonin reuptake via the serotonin transporter (SERT), with an IC₅₀ of 2.3–8.0 nM, exceeding its affinity for norepinephrine (NET; IC₅₀ >500 nM) or dopamine (DAT; IC₅₀ >1,000 nM) transporters [1] [4]. Its selectivity ratio (SERT/NET) of >200 surpasses paroxetine (>50) and citalopram (>150), minimizing off-target effects [1] [7].
SERT inhibition kinetics show fluvoxamine’s non-competitive binding alters transporter conformational dynamics, prolonging serotonin dwell time in synaptic clefts. Chronic administration (14 days) downregulates presynaptic 5-HT₁A autoreceptors, enhancing serotonergic neurotransmission efficiency by 40–60% in cortical regions [1] [9]. Unlike tricyclic antidepressants, fluvoxamine exhibits negligible affinity (Kᵢ >10 µM) for muscarinic, histaminic, or α-adrenergic receptors, explaining its favorable tolerability profile [1] [7].
Table 2: Selectivity Profiles of SSRIs at Monoamine Transporters
SSRI | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | Selectivity Ratio (SERT/NET) |
---|---|---|---|
Fluvoxamine | 2.3–8.0 | >500 | >200 |
Paroxetine | 0.13–0.8 | 40–200 | 50–300 |
Sertraline | 0.19–0.3 | 150–420 | 500–1,500 |
Fluoxetine | 1.0–10 | 200–660 | 20–660 |
Data from in vitro transporter inhibition assays [1] [4] [7]
Fluvoxamine’s stereochemistry influences its SERT interactions: The (E)-isomer demonstrates 3-fold higher potency than the (Z)-isomer due to optimal positioning within the transporter’s substrate-binding pocket [1].
At subtherapeutic concentrations (80–200 nM), fluvoxamine upregulates fluid-phase endocytosis by 35–60%, diverting viral particles to enlarged early endosomes. This disrupts viral uncoating and genome release, as demonstrated with SARS-CoV-2 spike protein-ACE2 complexes in HEK293T cells [4] [10]. The mechanism involves alkalization of endolysosomal compartments (pH increase from 4.5 to 6.0), impairing pH-dependent viral membrane fusion [4] [5].
Fluvoxamine’s lysosomotropic properties (predicted pKa = 8.86) enable proton sequestration in acidic organelles. This displaces acid sphingomyelinase (ASM) from lysosomal membranes, triggering its proteasomal degradation and reducing enzymatic activity by 70–80% [5] [10]. ASM inhibition depletes membrane lipid rafts, critical for coronavirus entry, reducing SARS-CoV-2 infectivity in human airway epithelia by 90% [5] [10].
Table 3: Endolysosomal Targets of Fluvoxamine in Viral Inhibition
Target | Effect of Fluvoxamine | Functional Consequence |
---|---|---|
Early endosomes | ↑ Size (1.5–2.0-fold) and cargo retention | Viral sequestration and degradation |
Acid sphingomyelinase | ↓ Activity (70–80%) via displacement | Disrupted lipid raft assembly |
Lysosomal pH | ↑ Alkalization (pH 4.5 → 6.0) | Impaired viral capsid uncoating |
Cathepsin K | ↑ Expression (2.1-fold) | Enhanced extracellular matrix degradation |
Data from cell biological studies [4] [5] [6]
Concomitant S1R activation enhances these effects by modulating ER stress responses. S1R agonism inhibits IRE1-XBP1 signaling, reducing pro-inflammatory cytokine release during viral infection and mitigating tissue damage [5] [10].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3